molecular formula C8H7BrN2 B8684910 2-(5-Bromopyridin-3-yl)propanenitrile

2-(5-Bromopyridin-3-yl)propanenitrile

Cat. No.: B8684910
M. Wt: 211.06 g/mol
InChI Key: ZEEVRULGGYINQA-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)propanenitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c1-6(3-10)7-2-8(9)5-11-4-7/h2,4-6H,1H3

InChI Key

ZEEVRULGGYINQA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(5-Bromo-pyridin-3-yl)-acetonitrile (1.0 g, 0.005 mol) and 60% NaH (0.780 g) are mixed in DMF (25 mL) at 0° C. and stirred at room temperature for 1 h. MeI (1.2 ml) is added to this mixture at 0° C. and stirred at room temperature overnight. 2-(5-bromo-pyridin-3-yl)-propionitrile is obtained by prep-HPLC (0.3 g, 28% yield).
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
0.78 g
Type
reactant
Reaction Step One
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Quantity
25 mL
Type
solvent
Reaction Step One
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Quantity
1.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of NaH (95%, 113 mg, 4.70 mmol) in DMF was added a solution of 2-(5-bromopyridin-3-yl)acetonitrile (from example 199, 0.8 g, 4 mmol) in DMF. Upon completion of addition, the reaction mixture was stirred at RT for 30 min. After this time, methyl iodide (0.3 mL, 4 mmol) was added and the stirring continued for an additional 4 h. At the conclusion of this period, the reaction mixture was quenched by addition of saturated ammonium chloride solution and then extracted into ethyl acetate. The combined organic portions were concentrated under reduced pressure and the resulting residue was purified by flash column chromatography (30% EtOAc in hexanes) to yield racemic 2-(5-bromopyridin-3-yl)propanenitrile (200 mg, 24%). 1H NMR (400 MHz, CDCL3) δ (ppm): 8.67 (d, 1H, J=2 Hz); 8.53 (d, 1H, J=5 Hz); 7.88 (t, 1H, J=5 Hz); 3.94 (q, 1H, J=7.6 Hz); 1.69 (d, 3H, J=7.6 Hz). LCMS Method Y: retention time 1.54 min; [M+1]=212.6.
Name
Quantity
113 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

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